molecular formula C37H47N3O6 B15292262 (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A)

(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A)

Cat. No.: B15292262
M. Wt: 629.8 g/mol
InChI Key: AKIABKDAWVWIHO-RTOKGZNSSA-N
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Description

(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A) is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate involves multiple steps, including the formation of amide bonds, esterification, and the introduction of various substituents. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the compound’s structure, potentially enhancing its properties.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various chemical conditions.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific bonds and undergo controlled reactions makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate could be explored for its therapeutic potential. Researchers may study its effects on cellular pathways, its ability to target specific diseases, and its overall safety and efficacy.

Industry

Industrially, the compound’s unique properties may be leveraged in the development of new materials, catalysts, or other chemical products. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate include other complex organic molecules with multiple functional groups and similar structural motifs. Examples may include various peptides, esters, and amides with comparable reactivity and applications.

Uniqueness

What sets (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate apart is its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C37H47N3O6

Molecular Weight

629.8 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C37H47N3O6/c1-26(2)23-31(38-33(41)30(40-36(44)46-37(3,4)5)22-21-27-15-9-6-10-16-27)34(42)39-32(24-28-17-11-7-12-18-28)35(43)45-25-29-19-13-8-14-20-29/h6-20,26,30-32H,21-25H2,1-5H3,(H,38,41)(H,39,42)(H,40,44)/t30-,31+,32+/m1/s1

InChI Key

AKIABKDAWVWIHO-RTOKGZNSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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